molecular formula C7H6F3NO B150132 4-(Trifluoromethoxy)aniline CAS No. 461-82-5

4-(Trifluoromethoxy)aniline

Cat. No.: B150132
CAS No.: 461-82-5
M. Wt: 177.12 g/mol
InChI Key: XUJFOSLZQITUOI-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)aniline, with the chemical formula C7H6F3NO and CAS registry number 461-82-5, is a compound known for its applications in various chemical processes This colorless solid is characterized by its trifluoromethoxy and aniline functional groupsAdditionally, this compound has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs and treatments .

Safety and Hazards

When handling 4-(Trifluoromethoxy)aniline, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . If swallowed, seek immediate medical assistance .

Future Directions

The anti-cancer abilities of 5C – 8C with n-pentyl to n-octyl groups was significantly better than that of proguanil in the five human cancer cell lines . Pharmacologically, 8C activates AMPK, leading to inactivation of the mTOR/p70S6K/4EBP1 pathway . Thus, these novel compounds have a great potential for developing new anti-cancer candidates .

Mechanism of Action

Target of Action

4-(Trifluoromethoxy)aniline is a biochemical reagent . . It’s worth noting that the compound’s targets could be influenced by its chemical structure and the biological system in which it is used.

Mode of Action

It has been used in the synthesis of various compounds, including side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel schiff bases . These syntheses suggest that this compound may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

It has been used in the synthesis of various compounds, suggesting that it may be involved in multiple biochemical pathways depending on the context .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, with a boiling point of 73-75 °c/10 mmhg and a density of 132 g/mL at 20 °C . These physical properties could influence its pharmacokinetic behavior.

Result of Action

It has been used in the synthesis of various compounds, suggesting that its action results in the formation of new compounds with potential biological activities .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors . For instance, it’s known to be air-sensitive , suggesting that exposure to air could affect its stability and efficacy. Furthermore, its physical properties, such as its boiling point and density, could also be influenced by environmental conditions such as temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)aniline typically involves the reaction of 4-nitroaniline with trifluoromethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained. For example, one method involves the reduction of 4-nitro-1-(trifluoromethoxy)benzene using sodium ferrate (VI) and sodium bromide in dimethyl sulfoxide at 95°C for 4 hours, followed by treatment with sodium amide in dimethyl sulfoxide at 155°C under inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJFOSLZQITUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196722
Record name 4-Trifluoromethoxyaniline
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Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-82-5
Record name 4-(Trifluoromethoxy)aniline
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Record name 4-Trifluoromethoxyaniline
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Record name 4-Trifluoromethoxyaniline
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Record name 4-(trifluoromethoxy)aniline
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Record name 4-TRIFLUOROMETHOXYANILINE
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Synthesis routes and methods

Procedure details

In analogy to example 36 step B) the desired racemic mixture of (2S,4S)-1-(toluene-4-sulfonyl)-4-(4-trifluoromethoxy-phenylcarbamoyl)-piperidine-2-carboxylic acid and (2R,4R)-1-(toluene-4-sulfonyl)-4-(4-trifluoromethoxy-phenylcarbamoyl)-piperidine-2-carboxylic acid (0.22 g) was obtained from the reaction of a racemic mixture of (2S,4S)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester and (2R,4R)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester (0.392 g) with 4-trifluoromethoxy-aniline (0.264 g) and dimethylaluminium chloride in heptane (0.9 molar, 2.93 ml) as a brown solid. MS (ESI): 487.2 (MH+).
Name
(2S,4S)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
solvent
Reaction Step One
Name
(2S,4S)-1-(toluene-4-sulfonyl)-4-(4-trifluoromethoxy-phenylcarbamoyl)-piperidine-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethoxy)aniline
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4-(Trifluoromethoxy)aniline
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4-(Trifluoromethoxy)aniline
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4-(Trifluoromethoxy)aniline
Reactant of Route 5
4-(Trifluoromethoxy)aniline
Reactant of Route 6
4-(Trifluoromethoxy)aniline

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